Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane
Description
Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane is a versatile chemical compound with exciting potential in scientific research. It exhibits complex properties and offers a burst of possibilities for various applications. From catalysis to drug synthesis, this compound intrigues researchers worldwide.
Properties
CAS No. |
99438-28-5 |
|---|---|
Molecular Formula |
C21H37BO |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
methoxy-[(1R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |
InChI |
InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3/t12?,13?,14-,15+,16-,17-,18?,19?/m1/s1 |
InChI Key |
IAQXEQYLQNNXJC-BMJVACASSA-N |
SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |
Isomeric SMILES |
B(C1C[C@H]2C[C@H](C1C)C2(C)C)(C3C[C@@H]4C[C@H](C3C)C4(C)C)OC |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane involves several steps. The primary synthetic route includes the reaction of 2,6,6-trimethylbicyclo[3.1.1]heptane with borane reagents under controlled conditions. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or oxygen, leading to the formation of boronic acids or borate esters.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of borane derivatives.
Substitution: The compound can participate in substitution reactions where the methoxy group is replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds, which are crucial in the synthesis of various organic compounds.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules, aiding in the study of biological processes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the synthesis of pharmaceutical intermediates.
Industry: It finds applications in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane exerts its effects involves the interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to desired biological or chemical outcomes. The pathways involved may include signal transduction, enzyme inhibition, or activation.
Comparison with Similar Compounds
Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane can be compared with other similar compounds, such as:
Bis(4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane: This compound shares a similar bicyclic structure but differs in the functional groups attached to the borane center.
2,6,6-Trimethylbicyclo[3.1.1]heptane: This compound is a precursor in the synthesis of this compound and has similar structural features.
The uniqueness of this compound lies in its methoxy functional group, which imparts distinct reactivity and properties compared to its analogs.
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